molecular formula C21H23N3O4S B2620667 8-((4-Methoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189457-06-4

8-((4-Methoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2620667
CAS No.: 1189457-06-4
M. Wt: 413.49
InChI Key: YZLFSUINZUPTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((4-Methoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a structurally complex spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core. Key substituents include a 4-methoxyphenylsulfonyl group at position 8 and a meta-tolyl (3-methylphenyl) group at position 2. This compound belongs to a class of bioactive molecules where structural variations in substituents significantly influence pharmacological and physicochemical properties .

Properties

IUPAC Name

8-(4-methoxyphenyl)sulfonyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-15-4-3-5-16(14-15)19-20(25)23-21(22-19)10-12-24(13-11-21)29(26,27)18-8-6-17(28-2)7-9-18/h3-9,14H,10-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLFSUINZUPTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((4-Methoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a novel triazaspiro compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 366.43 g/mol

Structural Features

The compound features a spiro structure, which is significant in medicinal chemistry due to its unique three-dimensional conformation that can enhance binding affinity to biological targets. The presence of the 4-methoxyphenyl and m-tolyl groups may contribute to its lipophilicity and potential interactions with various biomolecules.

Inhibition Studies

Recent studies have evaluated the biological activity of this compound against several targets, including:

  • Protease Inhibition
    • The compound was assessed for its inhibitory activity against the SARS-CoV 3CL protease, a critical enzyme for viral replication. The IC₅₀ value was determined through fluorometric assays, revealing promising inhibitory effects comparable to known inhibitors in the class .
  • Antiproliferative Activity
    • In vitro studies demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines. For example, a SAR study indicated that modifications in the arylsulfonamide moiety led to enhanced activity, with specific analogs showing IC₅₀ values in the low micromolar range .

The mechanism of action appears to involve:

  • Enzyme Interaction : The compound binds to the active site of target enzymes, disrupting their function. For instance, hydrogen bonding interactions were noted between the compound and key residues in the protease active site .
  • Cellular Pathways : Activation of cellular pathways such as Nrf2 was observed, leading to increased expression of protective genes like NQO1 and HMOX1, which are involved in cellular defense mechanisms .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Modifications on the para-position of the methoxy group significantly affect biological activity. Strongly electron-withdrawing groups reduce efficacy .
  • The size and nature of substituents on the aryl ring play a crucial role in determining potency. For example, larger substituents lead to steric hindrance that diminishes interaction with target proteins .

Data Table: Biological Activity Summary

Biological TargetAssay TypeIC₅₀ Value (μM)Comments
SARS-CoV 3CL ProteaseFluorometric Assay0.39Potent inhibitor compared to lead compounds
Cancer Cell LinesMTT Assay1.5Significant antiproliferative activity
Nrf2 ActivationqPCR-Increased mRNA levels of protective genes

Case Study 1: Antiviral Activity

A study conducted on viral proteases demonstrated that this compound effectively inhibited SARS-CoV replication in vitro. The findings suggested that it could serve as a lead candidate for further development as an antiviral agent.

Case Study 2: Cancer Research

In another investigation focused on colon cancer cell lines, derivatives of this compound were synthesized and tested for antiproliferative effects. Results indicated that certain modifications led to enhanced activity, highlighting the potential for optimizing this scaffold for therapeutic applications.

Scientific Research Applications

Biological Activities

Research has indicated several significant biological activities associated with this compound:

Antimicrobial Activity

8-((4-Methoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one exhibits promising antimicrobial properties. Studies suggest that its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound shows potential as an anticancer agent, particularly against various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of Cell Proliferation : The compound's structure allows it to interact with cellular pathways involved in cell growth and division.
  • Targeting Specific Cancer Types : Case studies have demonstrated effectiveness against colon cancer cell lines, highlighting its potential as a targeted therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the sulfonyl and methoxy groups significantly affect the biological activity of this compound. For instance:

  • Electron-Withdrawing Groups : Strongly influence the antiproliferative activity.
  • Lipophilicity : Enhanced by the methoxy group, which may improve cellular uptake and bioavailability .

Case Studies

Several case studies have explored the applications of this compound:

  • Inhibition of Mitochondrial Permeability Transition Pore (mPTP) :
    • Recent findings indicate that compounds based on the triazaspirodecane scaffold can inhibit mPTP, which is crucial in myocardial infarction scenarios. This inhibition is linked to reduced apoptotic rates in myocardial cells and improved cardiac function during reperfusion therapy .
  • Antitumor Properties :
    • Investigations into various substituted triazaspirodecane derivatives have shown enhanced anticancer activity against different cell lines, suggesting that structural modifications can lead to improved therapeutic outcomes .
  • Anticonvulsant Activity :
    • Related compounds have also been studied for anticonvulsant effects, demonstrating efficacy in reducing seizure activity in animal models .

Chemical Reactions Analysis

Catalytic and Solvent Systems

Recent advances highlight microwave-assisted synthesis and green catalytic systems for analogous spirocyclic compounds . For example:

  • ZrSiO₂ nanoparticles (10 mol%) in DMF at 120°C under microwave irradiation achieve 80% yield in spirocyclization steps .

  • Ionic liquids (e.g., [BMIM]Br) enhance reaction rates via stabilization of intermediates.

Table 2: Optimized Reaction Conditions for Analogous Spiro Compounds

Catalyst SystemSolventTemperature (°C)TimeYield (%)Selectivity
ZrSiO₂ (10 mol%) + MwDMF1209–12 min80High
CuSO₄·5H₂O + Na ascorbateEtOH9010 min87–98Moderate
DES + solid acidSolvent-free804–4.5 h78–90Excellent

Sulfonylation and Spirocyclization

The sulfonyl group is introduced via aryl sulfonation of a precursor amine, followed by spirocyclization. Computational studies suggest a 5-exo-trig cyclization mechanism (Fig. 1A) , where base-mediated deprotonation triggers ring closure. Steric effects from the m-tolyl group influence regioselectivity.

Enone Reactivity

The α,β-unsaturated carbonyl undergoes conjugate additions with thiols or amines. For example:

Compound+R-NH2EtOH, rtβ-Amino adduct(Yield: 65–72%)\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{EtOH, rt}} \text{β-Amino adduct} \quad (\text{Yield: 65–72\%})

Antiviral Derivatives

Reaction with propargyl bromide in acetonitrile under microwaves produces alkynylated derivatives (Scheme 3 ), showing IC₅₀ = 0.39 μM against SARS-CoV 3CL protease.

Anticancer Analogues

Mercaptoacetic acid cyclocondensation yields spiro-thiazolidines (Scheme 1 ), with IC₅₀ = 1.5 μM against colon cancer cells via Nrf2 pathway activation.

Proposed Research Priorities:

  • Develop enantioselective syntheses using chiral catalysts.

  • Explore photochemical reactions for novel bond formations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

The 1,4,8-triazaspiro[4.5]dec-3-en-2-one scaffold is a common structural motif in medicinal and agrochemical research. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Key Structural Differences Biological Activity/Application Reference
Target Compound 8-(4-Methoxyphenylsulfonyl), 3-(m-tolyl) Under investigation (likely antitumor/kinase modulation)
BG15410 8-(4-tert-Butylbenzenesulfonyl), 3-(4-methoxyphenyl) Bulkier tert-butylsulfonyl group; para-methoxy vs. meta-methyl on aryl Antitumor (scaffold similarity to kinase inhibitors)
3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one No sulfonyl group; 3-(p-tolyl) Simpler structure lacking sulfonyl moiety Unspecified (scaffold used in combinatorial chemistry)
Compound 27b (N-OH-bearing analog) 1-hydroxy, 3,7,7,9,9-pentamethyl Hydroxyl group instead of sulfonyl; methyl substituents NO donor, antitumor (B16 melanoma model)
Spirotetramat Metabolite 4-hydroxy, 8-methoxy, 3-(2,5-dimethylphenyl) Hydroxy and methoxy groups; pesticidal Insecticide metabolite (spirotetramat)
Compound A (Antitumor) 4-hydroxy, 8-methoxy, 3-(4'-chloro-3'-fluoro-4-methylbiphenyl) Biphenyl substituent; hydroxy and methoxy groups Antitumor (prophylaxis/therapy of tumors)

Pharmacological and Functional Insights

  • Sulfonyl vs. Hydroxyl Groups: Sulfonyl groups (e.g., in the target compound and BG15410) enhance metabolic stability and binding affinity to hydrophobic pockets in enzymes like kinases. In contrast, hydroxylated analogs (e.g., Compound 27b) exhibit NO donor activity, useful in vasodilation and antitumor effects .
  • Aryl Substituent Positioning : The meta-tolyl group in the target compound may improve lipophilicity and membrane permeability compared to para-substituted analogs (e.g., BG15410’s 4-methoxyphenyl), which could enhance solubility but reduce cellular uptake .
  • Agricultural vs. Medicinal Applications : Compounds with hydroxy-methoxy combinations (e.g., spirotetramat metabolites) are optimized for pesticidal activity, while antitumor analogs prioritize substituents like biphenyl or sulfonyl groups for target selectivity .

Q & A

Basic: What synthetic methodologies are recommended for constructing the 1,4,8-triazaspiro[4.5]dec-3-en-2-one core?

The synthesis of the triazaspiro core typically involves cyclization reactions or multicomponent assemblies. For example:

  • Microwave-enhanced solid-phase synthesis optimizes reaction efficiency by reducing time and improving yield. A mixture of amino acids and carbonyl precursors is heated under microwave irradiation to form the spirocyclic scaffold .
  • Solution-phase synthesis employs sulfonyl chlorides or acid chlorides to functionalize intermediates. For instance, coupling 8-amino-triazaspiro derivatives with sulfonyl chlorides in dichloromethane, followed by column chromatography (e.g., CH₂Cl₂/MeOH 9:1) for purification .
  • Key intermediates like 1,4,8-triazaspiro[4.5]decan-2-one can be synthesized via reductive amination or cyclocondensation of ketones with diamines .

Basic: How can the structural integrity of this compound be validated post-synthesis?

A combination of spectroscopic and crystallographic techniques is critical:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the spirocyclic geometry and confirm substituent orientation. For example, similar methoxyphenyl-substituted azaspiro compounds were validated via single-crystal diffraction .
  • NMR spectroscopy : Distinct signals for the sulfonyl group (δ ~3.3 ppm for methoxy protons) and sp³-hybridized carbons in the spirolactam ring confirm connectivity .
  • High-resolution mass spectrometry (HRMS) : Match experimental m/z values with theoretical molecular weights (e.g., C₂₁H₂₃N₃O₄S requires [M+H]⁺ = 414.1432) .

Advanced: What in vitro models are suitable for evaluating its biological activity?

  • NO donor activity : Assess nitric oxide release in B16 melanoma cells using Griess reagent to quantify nitrite levels, as demonstrated for structurally related N-hydroxy-spiroimidazolidinones .
  • Enzyme inhibition : Screen against tyrosine kinase or platelet aggregation targets. For example, spirocyclic sulfonamides are tested in ADP-induced platelet aggregation assays using human platelet-rich plasma .
  • Antimicrobial activity : Use broth microdilution assays against Bacillus cereus or other pathogens, with MIC values determined via optical density measurements .

Advanced: How do substituents on the triazaspiro core influence pharmacological activity?

  • Sulfonyl groups : The 4-methoxyphenylsulfonyl moiety enhances metabolic stability and target binding affinity compared to non-sulfonylated analogs. This group may act as a hydrogen-bond acceptor in enzyme active sites .
  • Aromatic substituents : Meta-tolyl (m-tolyl) groups improve lipophilicity and blood-brain barrier penetration, as seen in anticonvulsant spiro derivatives .
  • Spiro ring size : Smaller rings (e.g., spiro[4.5] vs. spiro[5.5]) constrain conformational flexibility, which can enhance selectivity but reduce solubility .

Advanced: What challenges arise in crystallographic refinement of sulfonylated triazaspiro compounds?

  • Disorder in sulfonyl groups : The 4-methoxyphenylsulfonyl substituent may exhibit rotational disorder. Mitigate this by collecting low-temperature data (e.g., 100 K) and using restraints in SHELXL .
  • Twinned crystals : High-symmetry space groups (e.g., P2₁/c) are prone to twinning. Apply twin refinement protocols in SHELXTL to resolve overlapping reflections .
  • Weak diffraction : Heavy atoms (e.g., sulfur in sulfonyl groups) improve anomalous scattering but require longer exposure times during data collection .

Advanced: How to address contradictions in reported biological data for structurally similar compounds?

  • Control for stereochemistry : Ensure enantiomeric purity via chiral HPLC, as racemic mixtures (e.g., (±)-27b in ) can obscure activity trends .
  • Standardize assay conditions : Variability in cell lines (e.g., B16 vs. A375 melanoma models) or incubation times may explain discrepancies in IC₅₀ values .
  • Cross-validate mechanisms : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm direct target binding versus off-target effects .

Advanced: What computational methods support SAR studies for this compound?

  • Docking simulations : Use AutoDock Vina to predict binding poses in tyrosine kinase or NO synthase active sites. Align results with crystallographic data from related spiro compounds .
  • QM/MM calculations : Evaluate the electronic effects of substituents (e.g., methoxy vs. fluoro) on sulfonyl group reactivity .
  • ADMET prediction : Tools like SwissADME assess logP, bioavailability, and CYP450 interactions to prioritize analogs for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.